

# spectroscopic data (NMR, IR) for N-(2-Bromoethoxy)phthalimide

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Compound of Interest

Compound Name: N-(2-Bromoethoxy)phthalimide

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A Comparative Guide to the Spectroscopic Properties of N-(2-Bromoethyl)phthalimide and its Homologue

For researchers and professionals in drug development and organic synthesis, understanding the spectral characteristics of key reagents is paramount for reaction monitoring and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for N-(2-Bromoethyl)phthalimide and its higher homologue, N-(3-Bromopropyl)phthalimide.

Note on **N-(2-Bromoethoxy)phthalimide**: Extensive searches for empirical spectroscopic data (NMR, IR) for **N-(2-Bromoethoxy)phthalimide** did not yield specific experimental results in readily available scientific literature, suggesting it is a less common derivative. The synthesis of N-alkoxyphthalimides typically involves the reaction of N-hydroxyphthalimide with a suitable alkyl halide.

## **Spectroscopic Data Comparison**

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for N-(2-Bromoethyl)phthalimide and N-(3-Bromopropyl)phthalimide.

### Table 1: <sup>1</sup>H NMR Data



Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromoethyl)phthalimide	CDCl3	~7.7-7.9 (m, 4H, Ar-H), ~4.0 (t, 2H, N-CH <sub>2</sub> ), ~3.6 (t, 2H, CH <sub>2</sub> -Br)
N-(3-Bromopropyl)phthalimide	CDCl3	~7.7-7.85 (m, 4H, Ar-H), ~3.8 (t, 2H, N-CH <sub>2</sub> ), ~3.4 (t, 2H, CH <sub>2</sub> -Br), ~2.2 (quint, 2H, -CH <sub>2</sub> -)[1][2]

Table 2: 13C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromoethyl)phthalimide	CDCl3	~168 (C=O), ~134 (Ar-CH), ~132 (Ar-C), ~123 (Ar-CH), ~40 (N-CH <sub>2</sub> ), ~28 (CH <sub>2</sub> -Br)
N-(3-Bromopropyl)phthalimide	CDCl3	~168.3 (C=O), ~134.0 (Ar-CH), ~132.1 (Ar-C), ~123.2 (Ar-CH), ~38.9 (N-CH <sub>2</sub> ), ~31.5 (-CH <sub>2</sub> -), ~30.0 (CH <sub>2</sub> -Br)

**Table 3: IR Spectroscopy Data** 

Compound	Key Absorptions (cm⁻¹)
N-(2-Bromoethyl)phthalimide	~1770 & ~1715 (C=O stretch, symmetric and asymmetric), ~1600 (C=C aromatic stretch), ~1400 (C-N stretch), ~720 (C-H aromatic bend), ~650 (C-Br stretch)
N-(3-Bromopropyl)phthalimide	~1770 & ~1710 (C=O stretch, symmetric and asymmetric), ~1605 (C=C aromatic stretch), ~1395 (C-N stretch), ~720 (C-H aromatic bend), ~655 (C-Br stretch)

# **Experimental Protocols**



The spectroscopic data presented above are typically acquired using standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in an NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, for instance, a
  Bruker Avance 300, operating at 300 MHz for <sup>1</sup>H and 75 MHz for <sup>13</sup>C nuclei. Chemical shifts
  are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
  standard.

Infrared (IR) Spectroscopy:

- Sample Preparation: The solid sample is typically analyzed as a KBr pellet. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer 1000, over a range of 4000 to 450 cm<sup>-1</sup>.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the analysis and comparison of the spectroscopic data for the two compounds.

Caption: Workflow for Spectroscopic Comparison.

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### References

• 1. N-(3-BROMOPROPYL)PHTHALIMIDE(5460-29-7) 1H NMR spectrum [chemicalbook.com]



- 2. spectrabase.com [spectrabase.com]
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